molecular formula C19H19N3O3 B14990413 N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B14990413
M. Wt: 337.4 g/mol
InChI Key: IPLVHHQBVYOWHC-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with 4-propoxybenzamide: The oxadiazole intermediate is then coupled with 4-propoxybenzamide using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which play crucial roles in cellular signaling and metabolism.

    Pathways Involved: It can interfere with pathways involved in cell cycle regulation, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 4-methyl-1-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine

Comparison:

  • Structural Differences: While the core structure of these compounds includes heterocyclic rings, the specific substituents and their positions vary, leading to differences in their chemical and biological properties.
  • Biological Activity: N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide may exhibit unique biological activities due to the presence of the propoxybenzamide moiety, which can enhance its interaction with specific molecular targets.
  • Applications: The unique structure of this compound makes it suitable for applications where other similar compounds may not be as effective, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C19H19N3O3/c1-3-12-24-16-10-8-15(9-11-16)19(23)20-18-17(21-25-22-18)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,20,22,23)

InChI Key

IPLVHHQBVYOWHC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)C

Origin of Product

United States

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